molecular formula C32H52O3 B1169990 C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate CAS No. 1260-05-5

C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate

Cat. No. B1169990
CAS RN: 1260-05-5
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to "C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate" often involves stereoselective procedures to achieve the desired stereochemistry. For instance, a study on the stereoselective total synthesis of macrophage-produced prohealing dihydroxy docosahexaenoic acids demonstrates the complexity and precision needed in synthesizing similar compounds (Nishimura et al., 2018).

Molecular Structure Analysis

Understanding the molecular structure is crucial for comprehending the function and reactivity of such compounds. Crystal and molecular structure studies, such as those on mulinane skeleton derivatives, provide essential insights into the spatial arrangement and potential interaction sites of the molecule (Brito et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature are highly specific and often require precise conditions to achieve the desired transformations. For example, research on the properties and transformations of related steroids highlights the nuanced reactivity and potential for producing diverse derivatives from a core structure (Kamernitskii & Turuta, 1985).

Scientific Research Applications

Chemical Composition and Analysis

C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate is identified among other compounds in the neutral fraction of the benzene extractives from the bark of Pinus radiata D. Don (Weston, 1973). This demonstrates its presence in natural sources and the significance of such compounds in the study of plant chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound has been studied using NMR spectroscopy, particularly focusing on its related triterpenes. Such studies aid in understanding the molecular structure and characteristics of these compounds (Inubushi, Hibino, & Shingu, 1972).

Synthetic Applications

Research includes the study of synthetic applications of compounds related to C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate. The focus is on how such compounds can be synthesized and modified for various scientific purposes (Francisco et al., 1983).

Biological and Pharmacological Studies

In the broader context of steroidal compounds, C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate may be considered in studies related to the biological and pharmacological properties of similar compounds. This includes their role in various biological processes and potential therapeutic applications (Tanaka et al., 2004).

properties

IUPAC Name

[(3S,6R,8S,11R,12S,15S,16R,19R,21R)-19-hydroxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O3/c1-20(33)35-27-15-18-32(8)24(29(27,4)5)13-16-30(6)19-21-9-11-23-28(2,3)26(34)14-17-31(23,7)22(21)10-12-25(30)32/h9,22-27,34H,10-19H2,1-8H3/t22-,23-,24-,25-,26+,27-,30-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMRPEBSVBAWGS-UFEYJMCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4C(=CCC5C4(CCC(C5(C)C)O)C)CC3(CCC2C1(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C[C@@]3(CC[C@H]2C1(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401098288
Record name 1H-Cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol, 2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-, 3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401098288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phlegmanol C

CAS RN

1260-05-5
Record name 1H-Cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol, 2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-, 3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol, 2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-, 3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401098288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate
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C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate
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Reactant of Route 6
C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate

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